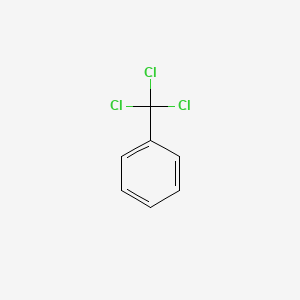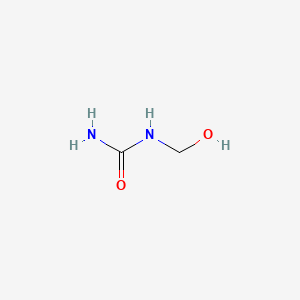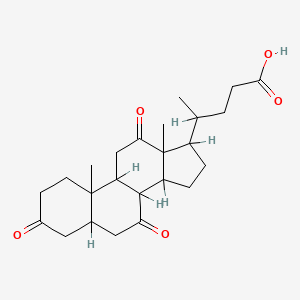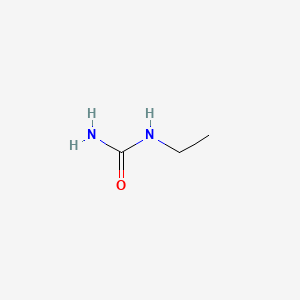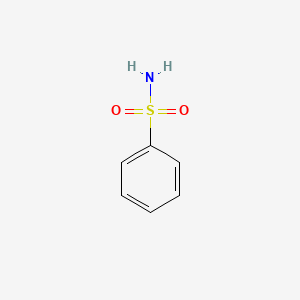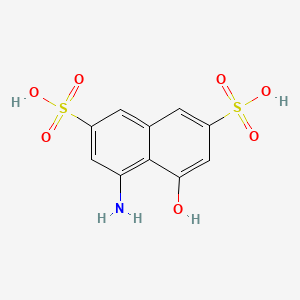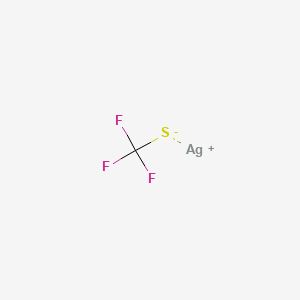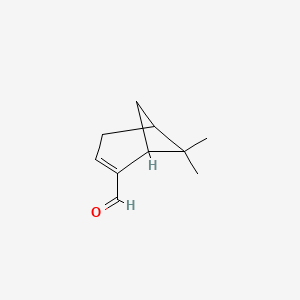
Myrtenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O. It is found in various plant species, including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus . This compound is known for its distinctive aroma and is a key component in essential oils. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrtenal can be synthesized through the allylic oxidation of α-pinene using selenium dioxide as a catalyst. The reaction is typically carried out in ethanol under reflux conditions or at elevated oxygen pressures. The yield of this compound is higher under high oxygen pressure due to increased availability of oxidant species .
Industrial Production Methods: In industrial settings, this compound is produced using a palladium-promoted selenium dioxide supported catalyst (Pd/SeO2/SiO2). This method involves the oxidation of α-pinene in ethanol at 134°C, achieving a selectivity of 62% for this compound . The catalyst is easy to handle and can be recovered after the reaction.
Chemical Reactions Analysis
Types of Reactions: Myrtenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form myrtenic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield myrtenol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, oxone, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Myrtenic acid.
Reduction: Myrtenol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by inhibiting acetylcholinesterase.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
Myrtenal exerts its effects through various molecular targets and pathways:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, increasing the availability of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease.
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: this compound down-regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, thereby reducing inflammation.
Comparison with Similar Compounds
Myrtenal is unique among monoterpenoids due to its specific biological activities and chemical properties. Similar compounds include:
Myrtenol: The reduced form of this compound, known for its antimicrobial properties.
Myrtenic Acid: The oxidized form of this compound, studied for its potential therapeutic applications.
α-Pinene: The precursor to this compound, widely used in the synthesis of various monoterpenoids.
Properties
CAS No. |
23727-16-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
KMRMUZKLFIEVAO-RKDXNWHRSA-N |
SMILES |
CC1(C2CC=C(C1C2)C=O)C |
Isomeric SMILES |
CC1([C@@H]2CC=C([C@H]1C2)C=O)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)C=O)C |
boiling_point |
215.74 °C. @ 760.00 mm Hg (est) |
density |
0.984-0.990 |
physical_description |
Colourless liquid; refreshing, spicy-herbaceous odour |
solubility |
215.9 mg/L @ 25 °C (est) Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


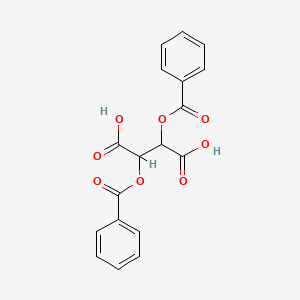
![([4,6-Bis-(bis-carboxymethyl-amino)-[1,3,5]triazin-2-YL]-carboxymethyl-amino)-acetic acid](/img/structure/B7770117.png)
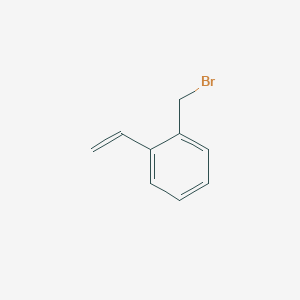
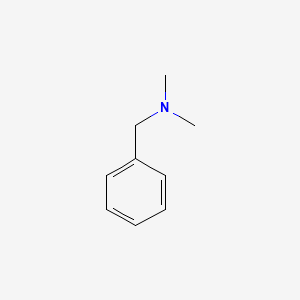
![N-[(benzyloxy)carbonyl]glycylphenylalanine](/img/structure/B7770139.png)
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)
